molecular formula C24H29NO2 B15218379 [4-(1-Octyl-1H-indol-2-yl)phenyl]acetic acid CAS No. 88561-10-8

[4-(1-Octyl-1H-indol-2-yl)phenyl]acetic acid

Cat. No.: B15218379
CAS No.: 88561-10-8
M. Wt: 363.5 g/mol
InChI Key: IDBKLASOIVFOBL-UHFFFAOYSA-N
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Description

[4-(1-Octyl-1H-indol-2-yl)phenyl]acetic acid (CAS Number: 88561-10-8) is an indole-based organic compound with a molecular formula of C 24 H 29 NO 2 and a molecular weight of 363.49 g/mol . This high-purity reagent is specifically designed for research and development purposes. The structure of this compound, which features an octyl chain linked to an indole moiety that is connected to a phenylacetic acid group, suggests significant potential for application in materials science and photovoltaics. Researchers can explore its use as a key building block or organic photo-sensitizer in next-generation Dye-Sensitized Solar Cells (DSSCs) . The molecular architecture is analogous to other high-performance sensitizers, such as the Sensidizer products, which are renowned for converting sunlight into electricity efficiently . The extended π-conjugation system inherent in its design may facilitate excellent light-harvesting properties and tunable energy levels, making it a candidate for optimizing the efficiency and stability of solar energy devices. This product is offered For Research Use Only . It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88561-10-8

Molecular Formula

C24H29NO2

Molecular Weight

363.5 g/mol

IUPAC Name

2-[4-(1-octylindol-2-yl)phenyl]acetic acid

InChI

InChI=1S/C24H29NO2/c1-2-3-4-5-6-9-16-25-22-11-8-7-10-21(22)18-23(25)20-14-12-19(13-15-20)17-24(26)27/h7-8,10-15,18H,2-6,9,16-17H2,1H3,(H,26,27)

InChI Key

IDBKLASOIVFOBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-Octyl-1H-indol-2-yl)phenyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The octyl group can be introduced through alkylation reactions, and the phenylacetic acid moiety can be attached via Friedel-Crafts acylation or other suitable methods .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-Octyl-1H-indol-2-yl)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while reduction can produce dihydroindole derivatives .

Scientific Research Applications

2-(4-(1-Octyl-1H-indol-2-yl)phenyl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(1-Octyl-1H-indol-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and functional properties:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
[4-(1-Octyl-1H-indol-2-yl)phenyl]acetic acid C₂₄H₂₉NO₂ - Octyl chain (N1 of indole)
- Phenyl-acetic acid (C2)
Hypothesized use in lipid-mediated drug delivery (structural inference) N/A
Phenylacetic acid (PAA) C₈H₈O₂ - Simple phenyl-acetic acid Plant growth regulator: Induces shoot bud formation and rooting in chickpea without callusing .
2-(4-Fluoro-1H-indol-1-yl)acetic acid C₁₀H₈FNO₂ - Fluoro substituent (C4 of indole) Potential pharmacological applications (e.g., anti-inflammatory or enzyme modulation) .
2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid C₁₇H₁₃NO₃ - Propanoic acid chain
- 3-Oxo-isoindole
Marketed as Flosin/Reumofene: Antiarthritic and COX inhibitor .
2-(4-Acetamido-1H-indol-1-yl)acetic acid C₁₂H₁₂N₂O₃ - Acetamido group (C4 of indole) Enhanced solubility for biochemical assays; chiral resolution applications .
Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate C₁₉H₁₆N₂O₅ - Nitrobenzoyl group (C2 of indole)
- Ethyl ester
Intermediate in synthesis of COX-2 inhibitors .
Key Observations:
  • Lipophilicity and Bioavailability : The octyl chain in the target compound likely increases its membrane permeability compared to shorter-chain analogs like PAA or fluorinated derivatives. This property is critical for drug candidates targeting intracellular pathways.
  • Functional Group Diversity : Substituents such as fluoro (electron-withdrawing) or acetamido (hydrogen-bonding) groups modulate electronic properties and binding affinity. For example, the nitrobenzoyl group in Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate enhances electrophilicity, making it a reactive intermediate in medicinal chemistry .
  • Biological Activity: PAA’s efficacy in plant regeneration stems from its auxin-like activity, which is less pronounced in bulkier analogs like this compound due to steric hindrance .

Biological Activity

[4-(1-Octyl-1H-indol-2-yl)phenyl]acetic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its antibacterial, anticancer, and antioxidant activities, supported by relevant data and case studies.

Chemical Structure

The compound features an indole ring system attached to a phenylacetic acid moiety, which is known for its diverse biological effects. The structure can be represented as follows:

C21H29NO2\text{C}_{21}\text{H}_{29}\text{N}\text{O}_2

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, phenylacetic acid derivatives have shown effective inhibition against various bacterial strains, including Agrobacterium tumefaciens with an IC50 of 0.8038 mg/mL . The mechanism of action typically involves disruption of bacterial cell membranes and interference with metabolic processes.

CompoundBacterial StrainIC50 (mg/mL)
PAAA. tumefaciens0.8038

Anticancer Activity

The anticancer potential of indole derivatives has been well-documented. Compounds resembling this compound have shown promising results in inhibiting cancer cell proliferation. For example, derivatives targeting specific molecular pathways related to cancer growth have reported IC50 values ranging from 3 to 14 µM against various cancer cell lines .

Cell LineIC50 (µM)
MCF-7 (Breast)7 - 20
PC-3 (Prostate)3 - 14
HCT116 (Colon)<10

Antioxidant Activity

The antioxidant capacity of indole-based compounds is another critical aspect of their biological activity. Research indicates that these compounds can scavenge free radicals effectively, contributing to their protective roles against oxidative stress-related diseases .

Case Studies

  • Antibacterial Efficacy : A study focusing on the antibacterial activity of phenylacetic acid derivatives highlighted their effectiveness against E. faecalis and P. aeruginosa, with inhibition zones comparable to standard antibiotics .
  • Anticancer Mechanisms : Another investigation revealed that specific indole derivatives could induce apoptosis in cancer cells by altering cell cycle dynamics and promoting cell death pathways. The treated MCF-7 cells showed significant changes in cell viability and morphology .
  • Oxidative Stress Protection : A study demonstrated that indole derivatives exhibited significant antioxidant activity in vitro, suggesting their potential use in therapeutic applications for diseases linked to oxidative damage .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [4-(1-Octyl-1H-indol-2-yl)phenyl]acetic acid?

  • Methodological Answer : Synthesis can be adapted from protocols for structurally similar indole derivatives. For example, refluxing indole precursors with sodium acetate in acetic acid (as in Scheme 1, ) or coupling reactions using reactive intermediates like 3-formylindole-2-carboxylic acid. Key steps include alkylation at the indole nitrogen and subsequent acetic acid side-chain introduction. Purification via recrystallization (e.g., DMF/acetic acid mixtures) ensures high yields .

Q. How can X-ray crystallography resolve the structural conformation of this compound?

  • Methodological Answer : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Data collection requires high-resolution diffraction patterns. The octyl chain’s flexibility may necessitate low-temperature crystallography (e.g., 100 K) to reduce thermal motion artifacts. Hydrogen bonding between the acetic acid moiety and solvent molecules should be analyzed to confirm stereoelectronic effects .

Q. What in vitro plant regeneration protocols utilize phenylacetic acid derivatives, and how might they apply to this compound?

  • Methodological Answer : Phenylacetic acid (PAA) is used in chickpea regeneration at 1.0 mg dm⁻³ for root induction (). For this compound, test similar concentrations in MS medium with cytokinins (e.g., BAP) for shoot induction. Monitor genetic variability by comparing responses across cultivars, as seen in chickpea studies where Annigeri showed higher regeneration efficiency than ICCV-10 .

Advanced Research Questions

Q. How can hormone concentrations be optimized for this compound in plant tissue culture, considering species-specific genetic variability?

  • Methodological Answer : Conduct factorial experiments with varying concentrations of the compound (0.1–2.0 mg dm⁻³) combined with cytokinins (BAP or TDZ). Use ANOVA to compare shoot induction rates across species. For example, Dhaka and Kothari (2002) optimized PAA at 0.6 mg dm⁻³ + GA₃ for sunflower shoot elongation; similar iterative testing is advised .

Q. How to resolve contradictions in shoot induction efficiency across studies using indolyl acetic acid derivatives?

  • Methodological Answer : Contradictions often arise from explant type, hormone combinations, or genetic factors. Meta-analysis of existing data (e.g., vs. 11) reveals that direct organogenesis (avoiding callus) improves reproducibility. Validate protocols using standardized explants (e.g., cotyledonary nodes) and controlled environmental conditions (25±2°C, 16-h photoperiod) .

Q. What analytical techniques confirm the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradient) for purity assessment. Structural confirmation via HR-MS (ESI⁺ mode) and ¹H/¹³C NMR. For crystalline batches, compare experimental XRD data with computational predictions (e.g., Mercury software). Note: SHELXL refinement can resolve disorder in the octyl chain .

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